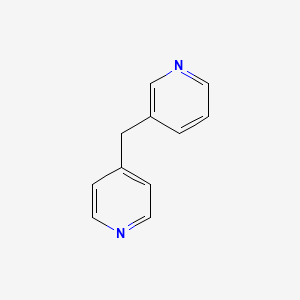

3-(Pyridin-4-ylmethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-4-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDIAZGTSAFPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720705 | |

| Record name | 3-[(Pyridin-4-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78210-44-3 | |

| Record name | 3-(4-Pyridinylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78210-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Pyridin-4-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-(Pyridin-4-ylmethyl)pyridine

Historically, the synthesis of bipyridine structures has relied on classic coupling reactions. One such conventional method is the Wurtz coupling reaction , which typically involves the use of sodium dispersion to couple pyridine (B92270) derivatives. mdpi.compreprints.org In this approach, pyridines can be reacted with a sodium dispersion and subsequently treated with an oxidizing agent to form the bipyridine product. mdpi.com This method is particularly useful for creating symmetrical bipyridines. mdpi.com

Another traditional approach involves the reaction of pyridin-4-carbaldehyde with methyl (aryl) ketones in the presence of sodium hydride. This reaction forms 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones, which can then be treated with ammonium (B1175870) acetate (B1210297) to induce heterocyclization and yield the desired 2,6-diaryl-4-(pyridin-4-yl)pyridines. researchgate.net

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of this compound and its derivatives. These advanced strategies often employ metal-catalyzed cross-coupling reactions, which provide greater control and higher yields. mdpi.comnih.gov

Suzuki Coupling: This is a widely used method for constructing C(sp²)–C(sp²) bonds, making it highly suitable for synthesizing bipyridine structures. mdpi.comresearchgate.net The reaction typically involves the coupling of a pyridyl boronic acid or its ester with a bromopyridine in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. mdpi.com A significant challenge in Suzuki coupling for bipyridine synthesis is the tendency of the product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.comnih.gov To overcome this, advanced catalytic systems have been developed, including the use of cyclopalladated ferrocenylimine catalysts which are stable in air and allow for high-yield synthesis without the need for an inert atmosphere. mdpi.com

Negishi Coupling: This method provides an alternative route for synthesizing bipyridines. It involves the reaction of pyridyl zinc halides with bromopyridines, often catalyzed by palladium complexes like Pd(dba)₂ with ligands such as XPhos. preprints.org The use of stable post-oxidative addition precatalysts has shown high activity in Negishi coupling reactions. preprints.org

Other Cross-Coupling Reactions:

Decarboxylative Cross-Coupling: This strategy allows for the synthesis of 3- or 4-arylpyridines by coupling 3-pyridyl or 4-pyridyl carboxylates with aryl bromides. mdpi.com

Desulfonylative Cross-Coupling: Bipyridine derivatives can be synthesized by coupling pyridine sulfinates with bromopyridines using a palladium catalyst. preprints.org

Precursor Compounds and Starting Materials

The synthesis of this compound relies on a variety of precursor compounds and starting materials, depending on the chosen synthetic route.

| Precursor/Starting Material | Synthetic Route(s) |

| Pyridyl boronic acids/esters | Suzuki Coupling |

| Bromopyridines | Suzuki, Negishi, and other cross-coupling reactions |

| Pyridyl zinc halides | Negishi Coupling |

| Pyridyl carboxylates | Decarboxylative Cross-Coupling |

| Pyridine sulfinates | Desulfonylative Cross-Coupling |

| Pyridin-4-carbaldehyde | Kröhnke Pyridine Synthesis |

| Methyl (aryl) ketones | Kröhnke Pyridine Synthesis |

| 2-picoline | Lithiation followed by reaction with a tri-meso-arylporphyrin |

| 4-pyridinemethanol | "Click" synthesis via methanesulfonate (B1217627) ester and azide (B81097) intermediate |

Table 1: Common Precursors and Starting Materials

For instance, in Suzuki couplings, 3-pyridine boronic pinacol (B44631) ester can be coupled with various pyridyl halides. mdpi.com The Kröhnke synthesis utilizes pyridin-4-carbaldehyde and appropriate methyl ketones. researchgate.net An alternative strategy involves the use of 2-picoline, which can be deprotonated with n-butyllithium to form (pyridin-2-ylmethyl)lithium, a reagent that can then be reacted with other porphyrin-based precursors. academie-sciences.fr Additionally, "click" chemistry approaches can start from 4-pyridinemethanol. mdpi.com

Reaction Mechanisms and Kinetic Studies of Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.

In the Wurtz coupling of pyridine, the reaction proceeds through a mechanism involving the formation of a radical anion upon reaction with sodium, followed by dimerization and subsequent oxidation to yield the bipyridine. mdpi.compreprints.org

For metal-catalyzed cross-coupling reactions like the Suzuki coupling, the mechanism is a catalytic cycle that generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the bromopyridine to form a palladium(II) species.

Transmetalation: The organoboron compound transfers the pyridyl group to the palladium(II) complex.

Reductive Elimination: The two pyridyl groups on the palladium complex couple, forming the C-C bond of the bipyridine and regenerating the palladium(0) catalyst.

A plausible mechanism for the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives, which can be related to pyridine synthesis, involves the condensation of an aldehyde and an amine to form a Schiff base. This is followed by a nucleophilic attack from an isocyanide to form a nitrilium cation, which then tautomerizes to an oxazole (B20620) intermediate. mdpi.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time. rsc.orgresearchgate.net

| Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ | - | - | 50-65% | mdpi.com |

| Suzuki Coupling | Cyclopalladated ferrocenylimine | - | - | High | mdpi.com |

| Homocoupling | Pd(OAc)₂ / piperazine | DMF | 140 °C | Good | preprints.org |

| Ugi-Zhu/Cascade/Click | Zinc bromide / Sodium azide | H₂O / Isopropyl alcohol | 120 °C | - | mdpi.com |

| Annulation | None (metal-free) | - | 60 °C | up to 89% | nih.gov |

Table 2: Examples of Optimized Reaction Conditions

For example, in Suzuki couplings, while traditional palladium catalysts may require high loadings (>10 mol%) and yield moderate results (50-65%), the use of more advanced catalysts like imidazolium (B1220033) salt-ligated palladium can achieve very high turnover numbers. mdpi.com The choice of solvent can also be critical; for instance, multicomponent reactions have been optimized using solvents like ethanol (B145695) or even under solvent-free conditions. researchgate.netresearchgate.net Temperature is another key factor, with some reactions requiring elevated temperatures (e.g., 140°C for homocoupling in DMF) to proceed efficiently. preprints.org In some modern synthetic protocols, such as the annulation of anthranilic esters with N-pyridyl ureas, the reaction can proceed with good to excellent yields (up to 89%) without the need for a metal catalyst. nih.gov

Synthesis of Deuterated and Isotopically Labeled this compound Analogues

The synthesis of isotopically labeled compounds, particularly deuterated and ¹⁵N-labeled analogues, is important for various studies, including mechanistic investigations and metabolic tracking. nih.govchemrxiv.org

Deuteration: Deuterated analogues of pyridine derivatives can be synthesized using several methods. One approach involves the reduction of a nitrile precursor using a palladium on carbon (Pd/C) catalyst in the presence of deuterium (B1214612) gas (D₂) and deuterated acid (DCl). nih.gov For example, the deuteration of the methylene (B1212753) group in 4-CF₃-benzylamine was achieved by reducing 4-(trifluoromethyl)benzonitrile (B42179) under these conditions. nih.gov

¹⁵N-Labeling: A general method for ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing strategy. The pyridine ring is first opened to form a Zincke imine intermediate. This intermediate is then reacted with a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl, to close the ring, incorporating the ¹⁵N atom into the pyridine structure. chemrxiv.org This method is effective for a wide range of substituted pyridines and typically results in greater than 95% ¹⁵N incorporation. chemrxiv.org Isotopically labeled compounds can also be prepared by using the appropriate isotopic variation of the starting materials in the established synthetic routes. google.com

Stereoselective Synthesis Approaches for Chiral Analogs

While the stereoselective synthesis of chiral analogs of this compound is not extensively documented in dedicated studies, several established methodologies for the asymmetric functionalization of pyridine and bipyridine frameworks offer potential pathways to introduce chirality into this scaffold. These approaches primarily focus on the selective reduction of one of the pyridine rings to create chiral piperidine (B6355638) or tetrahydropyridine (B1245486) derivatives, or the functionalization of the methylene bridge.

One promising strategy is the asymmetric hydrogenation of the pyridine ring. This can be achieved using chiral transition metal catalysts. For instance, ruthenium complexes with chiral diphosphine ligands, such as P-Phos, have been effective in the asymmetric hydrogenation of substituted pyridines to yield chiral piperidines with high enantioselectivity. polyu.edu.hkwikipedia.org The application of such a catalyst to this compound could potentially lead to the selective reduction of one of the pyridine rings, introducing multiple stereocenters. The outcome would depend on the catalyst's ability to differentiate between the two pyridine rings.

Another viable approach is the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the pyridine nitrogen, directing subsequent transformations in a stereoselective manner. For example, N-acylated pyridinium (B92312) salts derived from a chiral auxiliary can undergo diastereoselective reduction or addition reactions. google.com Following the desired transformation, the auxiliary is cleaved to yield the chiral product. This method offers a powerful way to control stereochemistry, as has been demonstrated in the synthesis of 3-substituted-4-aryl piperidines. google.com

Chemo-enzymatic dearomatization presents a modern and highly selective method for generating chiral piperidines from pyridines. nih.govresearchgate.netacs.org This strategy often involves the activation of the pyridine ring, for example by N-alkylation, followed by a cascade of enzymatic reactions. One-pot systems using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govresearchgate.netacs.org This approach has been successfully applied to substrates like 3-(4-bromophenyl)pyridine, suggesting its potential applicability to the this compound framework. nih.govacs.org

Rhodium-catalyzed asymmetric reductive transamination of pyridinium salts is another innovative method that could be adapted. dicp.ac.cnbohrium.com This reaction introduces a chiral primary amine under reducing conditions, which leads to the formation of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnbohrium.com This method avoids the need for pre-installing a chiral auxiliary on the pyridine substrate.

Furthermore, diastereoselective multicomponent reactions offer a pathway to complex chiral piperidine structures. hse.ruexlibrisgroup.comresearchgate.netresearchgate.net These reactions can generate multiple stereocenters in a single step with high stereocontrol. For instance, a four-component reaction involving pyridinium ylides, aldehydes, Michael acceptors, and a nitrogen source can produce highly substituted piperidin-2-ones with defined stereochemistry. hse.ruexlibrisgroup.comresearchgate.netresearchgate.net

Finally, the enantioselective functionalization of C(sp³)–H bonds represents a cutting-edge approach that could introduce chirality at the methylene bridge of this compound. sioc-journal.cnnih.govsnnu.edu.cnnih.gov Palladium-catalyzed reactions, using chiral ligands such as mono-N-protected amino acids (MPAAs), have shown promise in the asymmetric arylation and alkylation of C(sp³)–H bonds adjacent to a directing group. snnu.edu.cnnih.gov One of the pyridine rings in the target molecule could serve as a directing group to facilitate the enantioselective functionalization of the benzylic C-H bonds of the methylene linker.

These methodologies, while not directly reported for this compound, provide a strong foundation for the design of synthetic routes to its chiral analogs. The choice of method would depend on the desired location and nature of the chiral center.

Table of Potential Stereoselective Synthesis Approaches for Chiral Analogs of this compound

| Synthetic Approach | Key Features | Potential Application to this compound |

| Asymmetric Hydrogenation | Uses chiral transition metal catalysts (e.g., Ru-P-Phos) to reduce the pyridine ring enantioselectively. polyu.edu.hkwikipedia.org | Selective reduction of one pyridine ring to form a chiral piperidine or tetrahydropyridine analog. |

| Chiral Auxiliaries | A chiral group is temporarily attached to the molecule to direct a stereoselective transformation. google.com | Diastereoselective reduction or functionalization of one pyridine ring after attachment of a chiral auxiliary to the nitrogen atom. |

| Chemo-enzymatic Dearomatization | Employs enzymes (e.g., amine oxidase, ene-imine reductase) for highly selective dearomatization of activated pyridines. nih.govresearchgate.netacs.org | Formation of stereo-defined piperidine analogs from an N-activated derivative of this compound. |

| Asymmetric Reductive Transamination | Rhodium-catalyzed reaction of pyridinium salts with a chiral primary amine under reducing conditions. dicp.ac.cnbohrium.com | Synthesis of chiral piperidine analogs by reacting a pyridinium salt of the title compound with a chiral amine. |

| Diastereoselective Multicomponent Reactions | Multiple components react in a single step to form complex molecules with several stereocenters. hse.ruexlibrisgroup.comresearchgate.netresearchgate.net | Construction of highly substituted, chiral piperidinone rings attached to the this compound scaffold. |

| Enantioselective C(sp³)–H Functionalization | Palladium-catalyzed introduction of a functional group at a C-H bond, directed by a coordinating group and using a chiral ligand. sioc-journal.cnsnnu.edu.cnnih.gov | Introduction of a chiral center at the methylene bridge through enantioselective arylation or alkylation. |

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(Pyridin-4-ylmethyl)pyridine, a complete NMR analysis would involve one-dimensional and two-dimensional experiments to unambiguously assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two different pyridine (B92270) rings and a characteristic singlet for the methylene (B1212753) (-CH₂-) bridge protons. The protons on the 3-substituted ring (H-2', H-4', H-5', H-6') and the 4-substituted ring (H-2, H-6 and H-3, H-5) would appear as distinct multiplets. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, 11 distinct signals are expected: 5 for each of the non-equivalent pyridine rings and one for the methylene carbon. The chemical shifts of the aromatic carbons would provide insight into the electron distribution within the pyridine rings.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the electronic environment of the two nitrogen atoms. The difference in their chemical shifts would reflect the different substitution patterns of the two pyridine rings.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2, C-6 | 8.5 - 8.7 | 149 - 151 |

| C-3, C-5 | 7.1 - 7.3 | 123 - 125 |

| C-4 | - | 145 - 147 |

| -CH₂- | 3.9 - 4.1 | 38 - 42 |

| C-2' | 8.4 - 8.6 | 148 - 150 |

| C-3' | - | 135 - 137 |

| C-4' | 7.6 - 7.8 | 134 - 136 |

| C-5' | 7.2 - 7.4 | 123 - 125 |

| C-6' | 8.5 - 8.7 | 149 - 151 |

Note: These are estimated ranges based on data for related pyridine derivatives. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each pyridine ring, confirming the connectivity between adjacent protons. For example, correlations would be seen between H-2/H-3 and H-5/H-6 on the 4-substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal, simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (like C-4 and C-3') and for connecting the two pyridine rings via the methylene bridge. For instance, correlations between the methylene protons and carbons C-4, C-3, C-5 of one ring, and C-3' of the other ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps in determining the molecule's preferred conformation. Correlations might be observed between the methylene bridge protons and the protons at the 3- and 5-positions of the 4-substituted ring, as well as the 2'- and 4'-protons of the 3-substituted ring.

Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the molecule, specifically the rotation around the C-C single bonds connecting the methylene bridge to the pyridine rings. Changes in the NMR spectra as a function of temperature could indicate the presence of different conformers and allow for the determination of the energy barriers to rotation.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a molecular "fingerprint."

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the pyridine rings and the methylene group. Key expected absorption bands include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the -CH₂- group, expected around 2850-2960 cm⁻¹.

C=C and C=N ring stretching: These vibrations from the pyridine rings give rise to a series of characteristic sharp bands between 1400 and 1610 cm⁻¹.

C-H in-plane and out-of-plane bending: These appear in the fingerprint region (below 1400 cm⁻¹) and are highly characteristic of the substitution pattern of the aromatic rings.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to the vibrations of the carbon skeleton. For this compound, strong Raman signals would be expected for the symmetric ring breathing modes of the pyridine rings, which are typically found around 1000 cm⁻¹. The non-polar C-C bonds of the aromatic system generally produce stronger Raman signals than IR signals.

Table 4.2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| C=C/C=N Ring Stretch | 1610 - 1400 | 1610 - 1400 |

| Ring Breathing | Weak / Not prominent | ~1000 (Strong) |

| C-H Out-of-Plane Bend | 900 - 675 | Weak / Not prominent |

Note: These are generalized frequency ranges for pyridine-containing compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical tool for determining the molecular weight and elucidating the structure of compounds. In the context of this compound, both high-resolution mass spectrometry and tandem mass spectrometry are invaluable for confirming its identity and understanding its chemical behavior.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₁₀N₂, the theoretical exact mass can be calculated and compared to the experimentally determined mass. This comparison, typically expressed in parts per million (ppm), serves as a stringent confirmation of the compound's identity.

A study on related pyridine derivatives highlights the importance of HRMS in distinguishing between different fragmentation pathways by providing accurate mass data for fragment ions. nih.gov The analysis of HRMS data from a large number of compounds has shown that while it is a powerful technique, careful reporting and analysis are necessary to ensure data quality and consistency. chemrxiv.org

Table 1: Theoretical and Experimental Mass Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₁N₂⁺ | 171.0917 | Data not available in search results |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a molecule, providing insights into its structural connectivity. chemguide.co.uk In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺) is isolated and subjected to collision-induced dissociation. The resulting fragment ions are then analyzed.

The fragmentation of ions containing a pyridine moiety has been studied, revealing that the combination of MS/MS with high-accuracy mass measurements can provide crucial information for compound identification. nih.gov The fragmentation pathways of polymer ions containing pyridine groups also offer insights into the fundamental dissociation processes. nih.gov For this compound, the most likely fragmentation would involve the cleavage of the C-C bond between the methylene bridge and one of the pyridine rings, leading to the formation of pyridinium (B92312) or related ions.

Table 2: Plausible Fragmentation Ions of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Possible Structure |

| 171.09 | 93.06 | C₅H₄NCH₂⁺ |

| 171.09 | 78.05 | C₅H₄N⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural characterization in the solid state.

Unit Cell Parameters and Space Group Determination

While the crystal structure of this compound itself was not found, data for structurally related compounds provides insight into the expected crystallographic parameters. For instance, the crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, which contains the pyridin-4-ylmethyl moiety, has been determined. researchgate.net Another related structure, pyridin-4-ylmethyl 4-nitrobenzoate, crystallizes in a monoclinic system with the space group P2/n. researchgate.net

Table 3: Illustrative Unit Cell Parameters from a Related Compound (pyridin-4-ylmethyl 4-nitrobenzoate) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 9.981(2) |

| b (Å) | 12.347(3) |

| c (Å) | 10.161(3) |

| β (°) | 101.450(9) |

| Volume (ų) | 1227.3(5) |

| Z | 4 |

Bond Lengths, Bond Angles, and Torsional Angles

Detailed geometric information, including bond lengths and angles, can be extracted from X-ray crystallographic data. For pyridine-containing compounds, the C-C and C-N bond lengths within the pyridine ring are typically in the range of 1.33–1.39 Å, characteristic of a delocalized aromatic system. soton.ac.uk The bond angles within the pyridine ring are generally close to 120°. soton.ac.uk

Table 4: Typical Bond Lengths and Angles in Pyridine Derivatives

| Bond/Angle | Typical Value (Å or °) |

| C-C (in pyridine ring) | 1.39 Å |

| C-N (in pyridine ring) | 1.34 Å |

| C-C-C (in pyridine ring) | ~118-124° |

| C-N-C (in pyridine ring) | ~117° |

The torsional angle between the two pyridine rings, connected by the methylene bridge, is a key conformational parameter. This angle would define the relative orientation of the two aromatic rings in the solid state.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes valence electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores.

For pyridine-containing compounds, the primary electronic transitions observed in the UV-Vis spectrum involve the promotion of electrons from π bonding orbitals and non-bonding (n) orbitals to π* anti-bonding orbitals. uzh.ch Specifically, two main types of transitions are expected for this compound:

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the delocalized π-system of the pyridine rings to an anti-bonding π* orbital. uzh.ch Molecules with conjugated π systems, such as the two pyridine rings in this compound, exhibit these transitions.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital, primarily the lone pair on the nitrogen atoms, to an anti-bonding π* orbital of the aromatic ring. libretexts.org Compared to π → π* transitions, n → π* transitions are generally of much lower intensity. libretexts.org

While specific experimental data for this compound is not extensively published, the spectrum can be reliably inferred from its close structural analog, 4,4'-bipyridine (B149096), and pyridine itself. The UV spectrum of pyridine shows a strong π → π* transition around 250-270 nm and a much weaker n → π* transition at longer wavelengths, near 320-380 nm. libretexts.orgresearchgate.net Bipyridine systems, due to the extended conjugation between the two rings, typically show a bathochromic (red) shift in their main absorption bands compared to pyridine. For instance, studies on 4,4'-bipyridine and its derivatives often report intense absorption bands in the 240-300 nm region, which are assigned to π → π* transitions. researchgate.netnih.gov

When these ligands coordinate to metal centers, new, intense absorption bands known as charge-transfer (CT) bands can appear. nih.govlibretexts.org Metal-to-Ligand Charge Transfer (MLCT) bands, where an electron is excited from a metal-centered orbital to a ligand-based π* orbital, are common for complexes of bipyridine derivatives and often occur at longer wavelengths than the intraligand transitions. nih.govlibretexts.org

The expected UV-Vis absorption data for a bipyridine system like this compound in a neutral solvent is summarized below.

Table 1: Representative Electronic Transitions for Bipyridine Systems

| Transition Type | Typical λmax (nm) Range | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Orbital Promotion |

|---|---|---|---|

| π → π* | 240 - 280 | High ( > 10,000) | π (bonding) → π* (anti-bonding) |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical method for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. wikipedia.org The parent compound, this compound, is achiral and therefore does not exhibit a CD signal. However, CD spectroscopy becomes an indispensable tool for characterizing its chiral derivatives, where a stereogenic element is introduced into the molecular structure.

The application of CD spectroscopy can be divided into two main areas:

Electronic Circular Dichroism (ECD): This technique measures CD in the UV-Visible region and provides information about the electronic transitions of a chiral molecule. acs.org For chiral bipyridine derivatives, the ECD spectrum is particularly sensitive to the spatial arrangement of the two pyridine rings. Exciton coupling between the π → π* transitions of the two rings can give rise to characteristic bisignate Cotton effects, where two bands of opposite sign appear. rsc.org The sign and intensity of these effects are directly related to the dihedral angle between the pyridine rings, making ECD a sensitive probe of molecular conformation and absolute configuration. researchgate.netru.nl

Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, corresponding to vibrational transitions. wikipedia.org VCD offers highly detailed structural information because its spectra contain numerous well-resolved bands that can be assigned to specific vibrational modes of the molecule. rsc.orgrsc.org This technique is exceptionally effective for determining the absolute configuration of complex chiral molecules in solution. nih.gov For chiral bipyridine systems, VCD can distinguish between diastereomers and provide insights into subtle conformational preferences that are influenced by the chiral center. ru.nlrsc.org

Research on chiral systems incorporating a bipyridine unit, such as in mechanically interlocked molecules like rotaxanes, has demonstrated that both ECD and VCD are crucial for unambiguously assigning the absolute configuration and understanding how chirality is expressed throughout the molecule. rsc.orgru.nl By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute stereochemistry of a chiral derivative can be confidently determined. rsc.orgresearchgate.net

The table below illustrates the type of data obtained from an ECD experiment for a hypothetical chiral bipyridine derivative. The signs of the Cotton effects (+ or -) are crucial for stereochemical assignment.

Table 2: Hypothetical ECD Data for a Chiral Bipyridine Derivative

| Wavelength (nm) | Δ ε (L·mol⁻¹·cm⁻¹) | Electronic Transition Assignment | Type of Cotton Effect |

|---|---|---|---|

| 295 | +15.2 | π → π* (Exciton Coupling) | Positive |

| 265 | -20.5 | π → π* (Exciton Coupling) | Negative |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to determine the electronic structure and energy, from which various molecular properties can be derived.

Density Functional Theory (DFT) has become a primary tool for computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly effective for optimizing the ground state geometry of organic molecules.

For 3-(Pyridin-4-ylmethyl)pyridine, geometry optimization is typically performed using hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with Pople-style basis sets such as 6-311++G(d,p). nih.govnih.gov This level of theory accurately predicts structural parameters. The optimization process seeks the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. youtube.com

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT Note: These are typical values based on DFT calculations of similar pyridine-containing molecules. Actual values may vary based on the specific functional and basis set used.

| Parameter | Description | Predicted Value |

| C-N (pyridine) | Average Carbon-Nitrogen bond length | ~ 1.34 Å |

| C-C (pyridine) | Average Carbon-Carbon bond length in ring | ~ 1.39 Å |

| C-H (pyridine) | Average Carbon-Hydrogen bond length in ring | ~ 1.08 Å |

| C-C (bridge) | Carbon-Carbon bond of the methylene (B1212753) linker | ~ 1.51 Å |

| C-H (bridge) | Carbon-Hydrogen bond of the methylene linker | ~ 1.09 Å |

| ∠ C-C-C (bridge) | Bond angle around the methylene carbon | ~ 112° |

| Dihedral Angle | Angle between the planes of the two pyridine (B92270) rings | 60-90° |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a hierarchical route to solving the electronic structure problem without empirical parameters. mdpi.com While computationally more demanding than DFT, they can offer benchmark-quality results for electronic properties.

These calculations yield detailed information about the distribution of electrons within the molecule. Analysis of the molecular orbitals, electron density, and electrostatic potential maps can reveal sites susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen lone pairs are regions of high electron density, making them likely sites for protonation or coordination to metal centers. The electron-deficient nature of the carbon atoms in the pyridine rings, particularly those ortho and para to the nitrogen, influences their reactivity. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. libretexts.org For this compound, the primary source of conformational flexibility is the rotation around the two single bonds of the methylene bridge.

The potential energy surface (PES) can be mapped by systematically varying the dihedral angle between the two pyridine rings and calculating the energy at each point. nih.gov This analysis reveals the energy barriers between different conformations. The most stable conformers are typically those that minimize steric hindrance between the two aromatic rings. libretexts.orgyoutube.com The energy landscape would likely show energy minima for "staggered" or "gauche" conformations where the rings are angled relative to each other, and energy maxima for "eclipsed" conformations where the rings are more aligned, leading to increased steric repulsion. youtube.comnih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to have significant contributions from the π-systems of the pyridine rings and the lone pair electrons of the nitrogen atoms. The LUMO is anticipated to be a π* anti-bonding orbital distributed over the aromatic rings. youtube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. dntb.gov.ua

Table 2: Representative FMO Properties for Pyridine Derivatives Note: These values are illustrative and based on typical DFT calculations (e.g., B3LYP/6-311++G(d,p)) for similar molecules. dntb.gov.ua

| Property | Description | Typical Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 6.5 eV |

Spectroscopic Property Predictions

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. nih.govresearchgate.net The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predictions can accurately distinguish between the different chemical environments of the protons and carbons in the two distinct pyridine rings and the methylene bridge.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted shifts are based on DFT/GIAO calculations and general values for substituted pyridines.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridin-3-yl | H2 | ~8.5 | ~150 |

| Pyridin-3-yl | H4, H5, H6 | ~7.3 - 7.8 | ~123 - 138 |

| Pyridin-4-yl | H2', H6' | ~8.6 | ~150 |

| Pyridin-4-yl | H3', H5' | ~7.2 | ~124 |

| Methylene | -CH₂- | ~4.0 | ~40 |

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to predict infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed at the same level of theory. psu.eduyoutube.com This analysis provides the normal modes of vibration and their corresponding frequencies. youtube.com The calculated frequencies are often scaled by an empirical factor to better match experimental results. This allows for the assignment of specific bands in the experimental spectra to particular molecular motions, such as C-H stretching, C=N stretching, and pyridine ring breathing modes. nih.govphyschemres.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound Note: Values are based on DFT calculations for substituted pyridines and may require scaling.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | Stretching of C-H bonds on the pyridine rings | 3050 - 3150 |

| Aliphatic C-H stretch | Stretching of C-H bonds on the methylene bridge | 2850 - 3000 |

| C=N / C=C stretch | Ring stretching vibrations within the pyridine rings | 1400 - 1600 |

| C-C stretch | Stretching of the single bond in the bridge | 1100 - 1200 |

| C-H out-of-plane bend | Bending of aromatic C-H bonds | 700 - 900 |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational space at a given temperature.

For this compound, MD simulations can be used to model its flexibility in solution. rsc.org By simulating the molecule's movement over nanoseconds, one can observe the transitions between different rotational conformers, the time spent in each conformational state, and the influence of the solvent on its preferred shapes. This provides a more realistic picture of the molecule's behavior in a chemical or biological environment compared to static, gas-phase calculations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Theoretical Basis (excluding activity data)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that aim to correlate the structural or property descriptors of a set of chemical compounds with their biological activities. For a molecule like this compound, a QSAR study would be predicated on the principle that its specific biological activity is a function of its physicochemical properties, which are in turn determined by its molecular structure. The development of a QSAR model for this compound, or a series of its derivatives, would involve the calculation of various molecular descriptors.

These descriptors can be broadly categorized into several classes:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For this compound, this would include the distribution of charges on the atoms of the two pyridine rings and the methylene bridge. Descriptors such as atomic partial charges, dipole moment, polarizability, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be crucial. The nitrogen atoms in the pyridine rings, with their lone pairs of electrons, significantly influence the electronic properties.

Steric Descriptors: These relate to the size and shape of the molecule. For this compound, descriptors like molecular weight, molecular volume, surface area, and specific conformational parameters (e.g., the dihedral angle between the two pyridine rings) would be important. The flexibility of the methylene bridge allows for various spatial arrangements of the pyridine rings, which can be critical for interaction with a biological target.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which influences its ability to cross cell membranes. The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity.

Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms. Various topological indices can be calculated for this compound to encode information about its size, shape, and degree of branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure. For this compound, these could include parameters like bond orders, electrostatic potential maps, and various energy values.

A hypothetical QSAR study for this compound would involve the calculation of a wide array of these descriptors. The selection of the most relevant descriptors is a critical step in building a predictive model. Techniques such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to establish a mathematical relationship between the selected descriptors and a biological activity, though the activity data itself is beyond the scope of this theoretical basis.

Table 1: Examples of Theoretical Molecular Descriptors for QSAR Studies of this compound

| Descriptor Class | Specific Descriptor Example | Theoretical Relevance for this compound |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule, which can influence its interactions in a biological system. |

| Partial Charge on Pyridine Nitrogens | The negative partial charges on the nitrogen atoms are potential sites for hydrogen bonding or metal coordination. | |

| Steric | Molecular Volume | Defines the space occupied by the molecule, which is critical for fitting into a binding site. |

| Dihedral Angle (Py-CH2-Py) | Describes the relative orientation of the two pyridine rings, affecting the overall shape. | |

| Hydrophobic | LogP | Predicts the distribution of the compound between aqueous and lipid phases. |

| Topological | Wiener Index | A measure of the molecule's compactness. |

| Quantum Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. |

Investigation of Tautomerism and Isomerism

The potential for tautomerism and isomerism in this compound is an important aspect of its theoretical chemical profile. These phenomena can significantly impact its chemical reactivity and biological interactions.

Tautomerism:

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For pyridine-containing compounds, the most common form of tautomerism is the pyridone-hydroxypyridine equilibrium. However, in the case of this compound, which lacks a hydroxyl or amino substituent directly on the pyridine rings, this type of tautomerism is not expected to be significant.

A more relevant, though less common, form of tautomerism could involve the methylene bridge. This would entail the migration of a proton from the methylene carbon to one of the pyridine nitrogen atoms, forming a zwitterionic or ylidic tautomer. Computational studies would be necessary to determine the energetic feasibility of such tautomeric forms. Density Functional Theory (DFT) calculations could be employed to optimize the geometries of the canonical structure and its potential tautomers and to calculate their relative energies. A high energy difference would suggest that the alternative tautomers are not significantly populated at room temperature.

Isomerism:

Isomerism in this context refers to structural isomers, which have the same molecular formula but different arrangements of atoms. The primary isomers of interest for this compound are the other dipyridylmethanes, where the methylene bridge connects the pyridine rings at different positions. These include, for example, 2-(Pyridin-2-ylmethyl)pyridine, 2-(Pyridin-3-ylmethyl)pyridine, and 4-(Pyridin-4-ylmethyl)pyridine.

Computational chemistry provides a powerful tool for investigating the relative stabilities and properties of these isomers. By performing geometry optimizations and frequency calculations using methods like DFT or ab initio calculations, the relative energies of each isomer can be determined. These calculations can also predict other properties such as dipole moments, bond lengths, and vibrational frequencies, which could aid in their experimental identification.

For this compound itself, another form of isomerism to consider is conformational isomerism, arising from rotation around the single bonds of the methylene bridge. This leads to different spatial arrangements of the two pyridine rings relative to each other. Theoretical calculations can map the potential energy surface as a function of the dihedral angles to identify the most stable conformers and the energy barriers between them.

Table 2: Theoretical Investigation of Dipyridylmethane Isomers

| Isomer Name | Connectivity | Calculated Relative Energy (kcal/mol) (Hypothetical) | Calculated Dipole Moment (Debye) (Hypothetical) |

| 2-(Pyridin-2-ylmethyl)pyridine | 2,2'-isomer | +1.5 | 2.1 |

| 2-(Pyridin-3-ylmethyl)pyridine | 2,3'-isomer | +0.8 | 2.5 |

| 2-(Pyridin-4-ylmethyl)pyridine | 2,4'-isomer | +0.5 | 2.8 |

| 3-(Pyridin-3-ylmethyl)pyridine | 3,3'-isomer | +1.2 | 1.9 |

| This compound | 3,4'-isomer | 0.0 (Reference) | 2.3 |

| 4-(Pyridin-4-ylmethyl)pyridine | 4,4'-isomer | +0.2 | 0.0 |

Note: The relative energy and dipole moment values in this table are hypothetical and for illustrative purposes to demonstrate the type of data that would be generated in a computational study.

Coordination Chemistry and Metal Complexation

Role of 3-(Pyridin-4-ylmethyl)pyridine as a Ligand in Metal Coordination

This compound acts as a versatile ligand, primarily due to the presence of two nitrogen atoms within its pyridine (B92270) rings, which can donate lone pairs of electrons to form coordinate bonds with metal ions. The methylene (B1212753) bridge between the pyridine rings imparts significant conformational flexibility to the ligand, allowing it to adopt various spatial arrangements to accommodate the coordination preferences of different metal centers. This flexibility distinguishes it from more rigid dipyridyl ligands and allows for the formation of a wider array of coordination geometries.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information, as well as spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to confirm the composition and coordination environment.

Transition Metal Complexes

While specific, detailed research on a wide range of transition metal complexes with this compound is not extensively documented in publicly available literature, the general principles of pyridine coordination chemistry suggest its capability to form stable complexes with various transition metals. The formation of such complexes is driven by the interaction between the d-orbitals of the transition metal and the lone pair electrons of the pyridyl nitrogen atoms. The geometry of these complexes can range from simple mononuclear species to more complex polynuclear structures, depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Main Group Metal Complexes

The coordination chemistry of dipyridylmethane ligands with main group elements has been an area of emerging interest. Studies on related dipyridylmethane isomers with group 13 trichlorides (AlCl₃, GaCl₃, and InCl₃) have revealed a diversity of coordination behaviors influenced by the structural flexibility of the ligand. For instance, reactions can yield both neutral adducts and ionic salts, with the specific outcome dependent on the stoichiometry and solvent used. This suggests that this compound is also likely to form a variety of complexes with main group metals, although specific experimental data for this particular isomer remains limited.

Coordination Modes and Ligand Denticity

The flexibility of the methylene bridge in this compound allows it to exhibit various coordination modes. It can act as a monodentate ligand , where only one of the pyridyl nitrogen atoms coordinates to a metal center. More commonly, it functions as a bidentate bridging ligand , connecting two different metal centers. In this mode, the ligand can adopt different conformations, leading to the formation of linear chains, zig-zag polymers, or more complex network structures. The distance and relative orientation between the two nitrogen atoms can be adjusted, enabling the ligand to bridge metal ions at varying distances.

Crystal Engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of significant interest due to their potential applications in gas storage, catalysis, and sensing. The flexible nature of the ligand can be advantageous in the design of dynamic or "soft" frameworks that can respond to external stimuli.

By carefully selecting the metal nodes and reaction conditions, it is possible to direct the self-assembly of this compound and metal ions into one-, two-, or three-dimensional networks. The length and flexibility of the methylene spacer play a critical role in determining the porosity and topology of the resulting framework. While extensive examples of MOFs specifically utilizing this compound are not prevalent in the literature, the principles of crystal engineering with similar flexible dipyridyl linkers suggest a high potential for this ligand in the design of novel porous materials.

Supramolecular Assembly Driven by Metal-Ligand Interactions

The coordination of this compound to metal centers is a powerful tool for driving supramolecular self-assembly. The directional nature of the metal-ligand bond, combined with the conformational freedom of the ligand, allows for the programmed assembly of discrete and extended supramolecular architectures.

Spectroscopic Signatures of Complex Formation (e.g., shifts in NMR, UV-Vis, IR)

The coordination of this compound to a metal center induces significant changes in its spectroscopic properties. These changes in Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra serve as definitive signatures of complex formation and provide valuable insights into the nature of the metal-ligand bond and the geometry of the resulting complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Upon complexation, the signals in the 1H and 13C NMR spectra of this compound are expected to shift. The magnitude and direction of these shifts are influenced by several factors, including the nature of the metal ion, its oxidation state, and the coordination geometry.

For diamagnetic metal complexes, the coordination of the lone pair of electrons on the pyridine nitrogen to the metal center leads to a deshielding effect on the pyridine ring protons. This results in a downfield shift (increase in ppm) of the signals corresponding to the protons on both pyridine rings. The protons closest to the nitrogen atoms (α-protons) typically experience the most significant shift. The methylene bridge protons are also affected, though generally to a lesser extent.

In the case of paramagnetic metal complexes, the shifts can be much more dramatic and complex. The interaction with the unpaired electrons of the metal ion introduces large paramagnetic shifts that can be either upfield or downfield, sometimes by as much as 50 ppm. nsf.gov For instance, in oxoiron(IV) complexes containing pyridine ligands, the orientation of the pyridine ring relative to the Fe=O unit strongly influences the paramagnetic shifts of the pyridine protons. nsf.gov The signals of protons on coordinated pyridine rings can be significantly broadened, in some cases to the point of becoming unobservable at room temperature due to dynamic processes such as the rotation of an uncoordinated pyridine ring in a complex.

15N NMR spectroscopy is also a powerful tool for studying the coordination of pyridine-based ligands. The coordination of the pyridine nitrogen to a metal center typically results in a large negative coordination shift (Δδ15N = δcomplex - δligand), meaning the signal shifts to a lower frequency (upfield). The magnitude of this shift, which can range from 30 to 150 ppm, is dependent on the metal ion and the nature of other ligands in the coordination sphere. nih.gov

Interactive Data Table: Representative 1H NMR Chemical Shifts (δ, ppm) for a Related Dipyridylmethane Ligand and its Iridium Complex

Data extracted from a study on a dipyridylmethane ether ligand, [Ir(ppy)2(A4)]PF6, to illustrate typical shifts upon complexation. mdpi.com

| Proton | Free Ligand (CDCl3) | Iridium Complex (CD2Cl2) |

| Pyridine H (α) | 8.54 (d) | Multiple signals in aromatic region |

| Pyridine H (β, γ) | 7.70-7.13 (m) | Multiple signals in aromatic region |

| Methylene (-CH2-) | 5.94 (s) | Not explicitly assigned in complex |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of this compound is characterized by intense absorptions in the UV region, which are attributed to π→π* and n→π* transitions within the pyridine rings. Upon complexation with a metal ion, these bands often undergo a bathochromic shift (shift to longer wavelengths) and may change in intensity.

More significantly, the formation of metal complexes often gives rise to new absorption bands in the visible region of the spectrum. These new bands are typically due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. MLCT bands arise from the excitation of an electron from a metal-centered d-orbital to a ligand-centered π-orbital. These transitions are common in complexes with transition metals in low oxidation states and ligands with low-lying π orbitals, such as pyridine. For example, in a copper complex with a related bis(pyridyl) ligand, a new absorption at 473 nm was assigned to an MLCT transition. tandfonline.com Conversely, LMCT bands, which are also observed in related systems, result from the excitation of an electron from a ligand-based orbital to an empty or partially filled metal d-orbital. eiu.edu The energy and intensity of these charge-transfer bands provide information about the electronic structure of the complex.

Interactive Data Table: UV-Vis Absorption Maxima (λmax, nm) for a Related Ligand and its Metal Complexes

Data extracted from a study on bis(4-(pyridin-2-yl)pyrimidin-2-ylthio)methane (2-bppm) and its copper complexes to illustrate typical spectral changes. tandfonline.com

| Compound | λmax (nm) (Transition) |

| Free Ligand (2-bppm) | 263 (π–π), 313 (n–π) |

| Cu2(2-bppm)2(NO3)2(H2O)22 | Similar to free ligand |

| [Cu2(2-bppm)2Cl2] | 473 (MLCT) |

Infrared (IR) Spectroscopy

Vibrational spectroscopy is highly sensitive to changes in molecular structure and bonding upon coordination. In the IR spectrum of this compound, several bands associated with the pyridine rings are diagnostic of complex formation. The C=N and C=C stretching vibrations of the pyridine ring, typically observed in the 1400-1650 cm-1 region, often shift to higher frequencies (a blue shift) upon coordination. This shift is a consequence of the kinematic coupling of the vibrational modes upon the nitrogen atom being anchored to a heavy metal ion. For instance, in polymeric complexes of poly(4-vinylpyridine) with ruthenium, the C=N absorption at 1598 cm-1 for the free pyridine shifts by 15-20 cm-1 to higher energy. A similar shift is observed for the pyridine ring deformation mode, which moves from around 612-619 cm-1 in free ligands to 621-626 cm-1 in complexes, consistent with coordination by the nitrogen atom. researchgate.net

Furthermore, new bands can appear in the far-IR region (below 600 cm-1) of the spectrum, which are attributed to the stretching vibrations of the newly formed metal-nitrogen (νM-N) bonds. The position of these bands is dependent on the mass of the metal ion and the strength of the M-N bond.

Interactive Data Table: Key IR Frequency Shifts (cm-1) for a Related Pyridyl Ligand Upon Complexation

Data extracted from studies on 1,2-bis(4-pyridyl)ethane (B167288) (bpa) and other pyridine complexes to illustrate typical vibrational shifts.

| Vibrational Mode | Free Ligand (Approx. cm-1) | Coordinated Ligand (Approx. cm-1) |

| Pyridine Ring Breathing | 992 | Not observed/shifted |

| Pyridine Ring Deformation | ~615 | ~625 |

| C=N/C=C Stretching | ~1600 | ~1615-1620 |

| Metal-Nitrogen (M-N) Stretch | N/A | 200-500 |

Theoretical Studies on Metal-Ligand Binding Energies and Geometries

Theoretical and computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the geometries, electronic structures, and binding energies of metal complexes with this compound. Density Functional Theory (DFT) is a widely used method for these investigations.

Geometries and Coordination Modes

DFT calculations can accurately predict the geometry of metal complexes, including bond lengths and angles. For a flexible ligand like this compound, computational studies can explore the conformational landscape and determine the most stable coordination modes. The ligand can act as a bridging ligand, coordinating to two different metal centers through its two pyridine nitrogen atoms, leading to the formation of coordination polymers or discrete polynuclear complexes. The flexibility of the methylene bridge allows for a range of distances and orientations between the coordinated metal centers. Theoretical models can predict the preferred geometry (e.g., linear, bent) of the ligand when it bridges metal ions and how this is influenced by the specific metal, its coordination preferences, and the presence of other ancillary ligands.

Binding Energies

A key aspect of theoretical studies is the calculation of the metal-ligand binding energy, which quantifies the strength of the interaction between the this compound ligand and the metal ion. The binding energy can be decomposed into various components to understand the nature of the bonding. Natural Energy Decomposition Analysis (NEDA), for example, can partition the total interaction energy into contributions from electrostatics, steric repulsion (Pauli repulsion), and orbital interactions (charge transfer and polarization). mdpi.com This allows for a detailed understanding of whether the bonding is primarily electrostatic or has a significant covalent character.

The binding energy is influenced by several factors:

Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. Generally, binding energies are higher for more highly charged and smaller metal ions due to stronger electrostatic interactions.

Ligand Properties: The basicity of the pyridine nitrogen atoms is a key determinant of the binding strength.

Solvent Effects: Calculations can be performed in the gas phase or include a solvent model (e.g., Polarizable Continuum Model) to simulate solution-phase behavior, which can significantly affect the calculated binding energies and geometries. mdpi.com

Relative binding energies for a series of pyridyl ligands with various metal ions have been investigated both computationally and through experimental techniques like energy-variable collisionally activated dissociation in mass spectrometry. nih.gov These studies provide a framework for predicting the stability of complexes formed with this compound.

Interactive Data Table: Representative Calculated Methane (B114726) Adsorption Energies on Metal Cations (Illustrative of Cation-Ligand Interactions)

This table shows calculated interaction energies for methane with various metal cations to illustrate the principles of binding energy calculations, as direct data for this compound is not available. The values represent the strength of the cation-induced polarization interaction.

| Cation | Adsorption Energy (kJ/mol) |

| Be2+ | -216 |

| Mg2+ | -98 |

| Ca2+ | -68 |

| Li+ | -36 |

Table adapted from data on methane clusters to illustrate trends in cation-ligand interaction energies. rsc.org These trends, where smaller, more highly charged ions exhibit stronger interactions, are generally applicable to the coordination of ligands like this compound.

Applications in Advanced Materials and Catalysis

Utilization as a Building Block in Polymeric Materials

The incorporation of pyridine (B92270) moieties into polymer backbones is a well-established strategy for creating materials with tailored properties, such as thermal stability, specific solubility, and the ability to coordinate with metals. These pyridine-containing polymers are investigated for applications ranging from gas separation membranes to materials with specific optical properties.

However, a review of the current scientific literature does not show specific research focused on the utilization of 3-(Pyridin-4-ylmethyl)pyridine as a monomer or building block in the synthesis of polymeric materials. While related structures like 4-vinylpyridine (B31050) are used to create polymers such as poly(4-vinylpyridine) researchgate.net, dedicated studies on polymers derived from this compound are not prominently documented.

Incorporation into Functional Thin Films and Coatings

Functional thin films and coatings often derive their properties from the specific chemical functionalities of their constituent molecules. Pyridine-containing compounds are of interest for creating surfaces with controlled wettability, metal-binding capabilities, or specific electronic characteristics.

There is currently a lack of specific published research detailing the incorporation of this compound into functional thin films or coatings. The potential for its pyridine nitrogen atoms to interact with surfaces or bind metal ions suggests it could be a candidate for such applications, but this has not been explored in the available literature.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Pyridine-based compounds are widely utilized in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine ring makes these derivatives suitable for use as electron-transporting or host materials. Their high electrochemical stability and ability to form stable amorphous films are crucial for enhancing the efficiency and operational lifetime of OLED devices oled-intermediates.com.

Key applications of pyridine derivatives in OLEDs include:

Charge Transport Layers: Pyridine compounds are frequently incorporated into the electron transport layer (ETL) and hole transport layer (HTL) to improve charge mobility, leading to brighter displays and lower power consumption oled-intermediates.comnih.gov.

Host Materials: They can serve as host materials for phosphorescent or fluorescent emitters, facilitating efficient energy transfer to the emissive dopants.

TADF Emitters: Pyridine-carbonitrile cores have been used as acceptor units in developing highly efficient thermally activated delayed fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons to achieve high quantum efficiencies nih.govresearchgate.netnwpu.edu.cn.

While the general class of pyridine derivatives shows immense potential in OLEDs and optoelectronics rsc.org, specific studies detailing the application or performance of this compound in these devices are not present in the current body of research. Its structural similarity to other bidentate nitrogen ligands suggests potential, but dedicated investigation is required to ascertain its specific optoelectronic properties.

Role in Non-Linear Optics (NLO) Materials

Non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects. Organic molecules with NLO properties are of great interest for applications in telecommunications, optical data processing, and photonics nih.govmdpi.com. The NLO response of a molecule is often linked to its structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups, which facilitate intramolecular charge transfer acrhem.org.

Pyridine derivatives have been investigated as NLO materials. The pyridine ring can act as an electron-accepting moiety, and when combined with electron-donating groups through a conjugated bridge, it can lead to significant second- and third-order NLO responses nih.gov. The molecular hyperpolarizability, a measure of NLO activity, can be enhanced by extending the π-conjugation length and optimizing the donor-acceptor strength acrhem.org.

Although the pyridine framework is a known component in NLO-active molecules, there is no specific research in the available literature that investigates or reports on the non-linear optical properties of this compound.

Heterogeneous Catalysis and Surface Modification

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. Pyridine-based ligands, including structures analogous to this compound, are well-suited for this purpose due to the coordinating ability of the pyridine nitrogen, which allows for attachment to various support materials.

One common approach involves the use of polystyrene resins functionalized with pyridine groups to immobilize dirhodium tetraprolinate catalysts. nih.gov This immobilization is achieved through a combination of ligand coordination and encapsulation within the polymer matrix. nih.gov These heterogeneous catalysts have proven effective in asymmetric cyclopropanation reactions and can be recycled multiple times with minimal loss of enantioselectivity. nih.gov

Another strategy involves the modification of inorganic oxide surfaces, such as sulfated zirconium oxide (SZO), with pyridine-containing complexes. nsf.gov An iridium catalyst immobilized on SZO has been shown to be active in the hydroboration of pyridines. nsf.gov The solid support plays a crucial role in the catalytic activity and selectivity of these systems. nsf.gov Furthermore, the vapor-phase methylation of pyridine to produce picolines has been studied using ferrite-based catalysts, demonstrating the utility of pyridine derivatives in industrial chemical processes. iitm.ac.inresearchgate.net

The functionalization of carbon surfaces with pyridine moieties has also been explored. researchgate.net Electrochemical reduction of a trifluoroacetylpyridinium species allows for the deposition of pyridine/pyridinium (B92312) films on surfaces like glassy carbon and graphite. researchgate.net These modified surfaces exhibit pH-responsive behavior and have potential applications in electrocatalysis, such as for the oxygen reduction reaction. researchgate.net

Interactive Table: Heterogeneous Catalysts Based on Pyridine Derivatives

| Catalyst System | Support Material | Reaction Type | Key Findings | Reference |

| Dirhodium tetraprolinate | Pyridine-linked polystyrene | Asymmetric cyclopropanation | Recyclable with sustained enantioselectivity | nih.gov |

| [Ir(cod)py][SZO] | Sulfated zirconium oxide | Pyridine hydroboration | Support is crucial for clean hydroboration | nsf.gov |

| Zn1−x Cox Fe2O4 | Ferrite | Pyridine methylation | Selective for 3-picoline formation | iitm.ac.in |

| Pyridine/pyridinium film | Glassy carbon, graphite | Electrocatalysis | pH-responsive surfaces for potential ORR | researchgate.net |

Sensor Development Based on Chemo- or Chromosensing Properties

Pyridine derivatives are widely employed in the development of fluorescent chemosensors for the detection of metal ions due to their ability to form stable complexes with various cations, leading to changes in their photophysical properties. mdpi.comdoaj.orgdntb.gov.ua The design of these sensors often involves incorporating a pyridine moiety as a binding site and a fluorophore that signals the binding event.

For instance, a fluorescence grating sensor based on a 2-amino-pyridine derivative has been developed for the rapid identification and detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.comdoaj.org The binding of these metal ions to the pyridine-based ligand results in distinct fluorescent responses, allowing for their differentiation. mdpi.comdoaj.org Similarly, 3-hydroxy-4-pyridylisoquinoline has been investigated as a fluorescent probe for the detection of Zn²⁺, Mg²⁺, and Fe²⁺. scispace.com The complexation of these ions leads to characteristic changes in the absorption and emission spectra of the probe. scispace.com

Porphyrin-appended terpyridine ligands have been synthesized and utilized as chemosensors for cadmium ions. nih.gov The binding of Cd(II) to the terpyridine unit enhances the fluorescence of the porphyrin through the interruption of a photoinduced electron transfer (PET) process. nih.gov Furthermore, new cyanosubstituted 2,2'-bipyridine (B1663995) derivatives have been shown to act as selective fluorescent "turn-ON" probes for Cd²⁺ ions. nih.gov

The chemo- and chromosensing properties of bipyridine derivatives have also been explored in the context of polyoxometalates. A 4,4'-bipyridine (B149096) polyoxomolybdate compound exhibits photochromism under UV irradiation and thermochromism upon heating, suggesting potential applications in sensors and photosensitive materials. pku.edu.cn

Interactive Table: Pyridine-Based Chemosensors for Metal Ion Detection

| Sensor Compound | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| 2-Amino-pyridine derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence modulation | Not Specified | mdpi.comdoaj.org |

| 3-Hydroxy-4-pyridylisoquinoline | Zn²⁺, Mg²⁺, Fe²⁺ | Changes in absorption and emission | Not Specified | scispace.com |

| Porphyrin-appended terpyridine | Cd²⁺ | Chelation-enhanced fluorescence (PET interruption) | 1.2 x 10⁻⁶ M | nih.gov |

| 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile | Cd²⁺ | "Turn-ON" fluorescence | 0.359 µM | nih.gov |

| 3-Aminopyridine Salicylidene | Cu(II), Al(III), Fe(III) | Spectrophotometric changes | Not Specified | nih.gov |

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities. For a polar, aromatic compound like 3-(Pyridin-4-ylmethyl)pyridine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

HPLC is a preferred method for the analysis of non-volatile or thermally labile pyridine (B92270) derivatives. thermofisher.cn Method development for this compound would typically involve a reverse-phase approach, leveraging the compound's aromaticity and polarity for separation.

Key aspects of HPLC method development include:

Column Selection : An octadecyl (C18) column is a common starting point for separating aromatic compounds. thermofisher.cnresearchgate.net Mixed-mode stationary phases can also be effective for retaining and separating hydrophilic compounds like pyridines without the need for ion-pairing reagents. helixchrom.com

Mobile Phase Composition : A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. thermofisher.cnsielc.com The pH of the aqueous phase can be adjusted to control the ionization state of the pyridine nitrogen atoms, thereby influencing retention.